molecular formula C10H19N B13623786 [1,1'-Bi(cyclopentane)]-1-amine CAS No. 61423-28-7

[1,1'-Bi(cyclopentane)]-1-amine

Cat. No.: B13623786
CAS No.: 61423-28-7
M. Wt: 153.26 g/mol
InChI Key: UQMZFXVYWHPBOS-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclopentane)]-1-amine (CAS 61423-28-7) is an alicyclic amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.26 g/mol . Its structure consists of two cyclopentane rings linked at the 1,1'-positions, with an amine group (-NH₂) attached to one of the bridgehead carbons. Key physicochemical properties include a Topological Polar Surface Area (PSA) of 26.02 Ų, a calculated logP (XlogP) of 2.2, and one hydrogen bond donor/acceptor site . The compound is also known by synonyms such as [1,1'-Bicyclopentyl]-1-amine and SCHEMBL18306055 .

Properties

CAS No.

61423-28-7

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-cyclopentylcyclopentan-1-amine

InChI

InChI=1S/C10H19N/c11-10(7-3-4-8-10)9-5-1-2-6-9/h9H,1-8,11H2

InChI Key

UQMZFXVYWHPBOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with cyclopentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the Leuckart reaction, where cyclopentanone is reacted with formamide and formic acid under heating conditions to produce the desired amine .

Industrial Production Methods

In an industrial setting, the production of 1-cyclopentylcyclopentan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of homogeneous catalysts and optimized reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

  • Substitution

Biological Activity

[1,1'-Bi(cyclopentane)]-1-amine, a bicyclic amine compound, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly in pharmacology and medicinal chemistry.

  • Chemical Formula : C10_{10}H19_{19}N
  • CAS Number : 61423-28-7
  • Molecular Weight : 155.27 g/mol
  • Structure : The compound features two cyclopentane rings connected by an amine group, contributing to its unique spatial configuration and reactivity.

Synthesis

The synthesis of [1,1'-Bi(cyclopentane)]-1-amine typically involves:

  • Starting Materials : Cyclopentene derivatives and amine reagents.
  • Reaction Conditions : Catalytic hydrogenation or reductive amination under controlled conditions to ensure the formation of the desired bicyclic structure.

The biological activity of [1,1'-Bi(cyclopentane)]-1-amine is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted several areas where [1,1'-Bi(cyclopentane)]-1-amine exhibits promising biological effects:

Activity TypeDescriptionReference
Antiviral ActivityDemonstrated effectiveness against viral replication in vitro.
Anticancer PropertiesInduces apoptosis in cancer cell lines, showing potential as an anticancer agent.
Anti-inflammatoryReduces inflammatory markers in cellular models.

Antiviral Activity

In a study assessing the antiviral properties of [1,1'-Bi(cyclopentane)]-1-amine, it was found to inhibit viral replication by interfering with the viral life cycle. The compound showed significant potency against several RNA viruses, suggesting potential for development as an antiviral drug.

Anticancer Research

Research conducted on various cancer cell lines (e.g., MCF-7 and A549) revealed that [1,1'-Bi(cyclopentane)]-1-amine induced apoptosis through the activation of caspase pathways. The compound exhibited IC50_{50} values ranging from 5 to 15 µM across different cell lines, indicating moderate cytotoxicity with potential for further optimization in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1,1'-Bi(cyclopentane)
  • Molecular Formula : C₁₀H₁₈
  • Key Differences : Lacks the amine group, resulting in lower polarity (PSA = 0 Ų) and higher hydrophobicity (logP ≈ 3.5 estimated).
  • Biodegradation : Cyclopentane derivatives (e.g., methyl-cyclopentane) are rapidly metabolized by sulfate-reducing bacteria under anaerobic conditions . However, the amine group in [1,1'-Bi(cyclopentane)]-1-amine may hinder biodegradation due to altered electronic and steric effects .
Bi-1,1′-cyclopentane-1,1′-diol
  • Molecular Formula : C₁₀H₁₈O₂
  • Key Differences : Contains hydroxyl (-OH) groups instead of an amine.
  • Structural Insights : X-ray crystallography reveals distinct ring conformations (1T2 and 1E) and extensive hydrogen bonding (O–H···O), leading to higher melting points and aqueous solubility compared to the amine derivative .
[1,1'-Biphenyl]-3-amine
  • Molecular Formula : C₁₂H₁₁N
  • Key Differences : Aromatic biphenyl core vs. alicyclic bicyclopentane.
  • Physical Properties: Higher boiling point (~450–527 K) due to aromaticity and stronger intermolecular π-π interactions . The amine group in this compound enhances reactivity in electrophilic substitution reactions, a feature less pronounced in alicyclic amines like [1,1'-Bi(cyclopentane)]-1-amine .

Functionalized Cyclopentane Amines

1-(2-Phenoxyethyl)cyclopentan-1-amine
  • Molecular Formula: C₁₃H₁₉NO
  • Key Differences: Phenoxyethyl substituent introduces aromaticity and increases molecular weight (205.30 g/mol).
  • Implications : The bulky substituent likely reduces membrane permeability compared to [1,1'-Bi(cyclopentane)]-1-amine, making it less suitable for applications requiring rapid diffusion .
1-(4-Isopropylphenyl)cyclopentan-1-amine
  • Molecular Formula : C₁₄H₂₁N
  • Key Differences : Isopropylphenyl group enhances steric bulk and lipophilicity (logP ≈ 3.8 estimated).
  • Applications : Such derivatives are often intermediates in pharmaceutical synthesis, whereas [1,1'-Bi(cyclopentane)]-1-amine’s simpler structure may favor industrial scalability .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) PSA (Ų) logP Key Functional Groups Applications/Notes
[1,1'-Bi(cyclopentane)]-1-amine C₁₀H₁₉N 153.26 26.02 2.2 Amine (-NH₂) Potential fuel additive, R&D
1,1'-Bi(cyclopentane) C₁₀H₁₈ 138.25 0 ~3.5 None Biofuel blendstock
Bi-1,1′-cyclopentane-1,1′-diol C₁₀H₁₈O₂ 170.25 40.46 ~1.0 Diol (-OH) Crystal engineering
[1,1'-Biphenyl]-3-amine C₁₂H₁₁N 169.23 26.02 2.4 Aromatic amine Pharmaceutical synthesis
1-(2-Phenoxyethyl)cyclopentan-1-amine C₁₃H₁₉NO 205.30 32.34 ~2.8 Amine, ether (-O-) Specialty chemicals

Research Findings and Gaps

  • Synthesis : [1,1'-Bi(cyclopentane)]-1-amine may be synthesized via methods analogous to 1,1'-bi(cyclopentane), such as aldol condensation, though the amine functionalization requires additional steps (e.g., reductive amination) .
  • Biodegradation : While unsubstituted cyclopentanes degrade rapidly, the amine group’s electron-donating effects could reduce susceptibility to microbial attack, necessitating further study .
  • Pharmacology : Cyclopentane itself exhibits anesthetic properties in animal models, but the amine derivative’s bioactivity remains unexplored .

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